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molecular formula C15H12N2O2 B1384448 7-(Benzyloxy)quinazolin-4(1H)-one CAS No. 193002-14-1

7-(Benzyloxy)quinazolin-4(1H)-one

Cat. No. B1384448
M. Wt: 252.27 g/mol
InChI Key: KEMWNYKFWBNOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492560B2

Procedure details

A mixture of 7-benzyloxy-3,4-dihydroquinazolin-4-one (11 g, 43.6 mmol) and DMF (1 ml) in thionyl chloride (100 ml) was heated at reflux for 1.5 hours. Excess thionyl chloride was removed by evaporation and the residue azeotroped with toluene. The residue was partitioned between methylene chloride and water and saturated aqueous sodium hydrogen carbonate was added until the aqueous layer was at about pH9. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated to give 7-benzyloxy-4-chloroquinazoline (10.5 g, 89%).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[NH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C=O)C.S(Cl)([Cl:27])=O>>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:27])=[N:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(NC=NC2=C1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and water and saturated aqueous sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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